molecular formula C17H21N3O4 B2692054 N-(2H-1,3-benzodioxol-5-yl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide CAS No. 1013765-87-1

N-(2H-1,3-benzodioxol-5-yl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide

Cat. No.: B2692054
CAS No.: 1013765-87-1
M. Wt: 331.372
InChI Key: ZSXVLHIOPBADES-UHFFFAOYSA-N
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Description

This compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is fused with a propyl chain that is further connected to a benzo[d][1,3]dioxol-5-yl group. The presence of these functional groups could imply potential biological activity, but without specific studies on this compound, it’s hard to predict its properties .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction of a 1,3-diketone with hydrazine. The benzo[d][1,3]dioxol-5-yl group could be introduced through a substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring and a benzo[d][1,3]dioxol-5-yl group. These groups are likely to influence the compound’s reactivity and potential biological activity .


Chemical Reactions Analysis

The chemical reactions of this compound would be influenced by the presence of the pyrazole ring and the benzo[d][1,3]dioxol-5-yl group. The pyrazole ring is known to participate in various chemical reactions, including substitutions, additions, and oxidations .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the pyrazole ring and the benzo[d][1,3]dioxol-5-yl group. These groups could affect the compound’s solubility, stability, and reactivity .

Scientific Research Applications

Antibacterial Activity

N-(benzo[d][1,3]dioxol-5-yl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide and its analogs have shown promise in the field of antibacterial research. For instance, compounds similar to this pyrazole derivative have displayed significant antibacterial activity, particularly against bacteria such as Staphylococcus aureus and Bacillus subtilis. This highlights their potential as antibacterial agents in medical research and pharmaceutical applications (Palkar et al., 2017).

Synthesis and Structural Studies

Research in synthetic chemistry has focused on synthesizing novel classes of compounds related to N-(benzo[d][1,3]dioxol-5-yl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide. These efforts aim to understand the structural characteristics and chemical behaviors of such compounds. Studies involving single-crystal X-ray diffraction have been particularly instrumental in revealing the molecular structure and conformation of these derivatives (Kumara et al., 2018).

Antimicrobial and Antiproliferative Activities

Recent advancements in the study of pyrazole derivatives have explored their potential in exhibiting antimicrobial and antiproliferative activities. The synthesis of various derivatives has led to compounds that show considerable promise in inhibiting the growth of pathogenic microorganisms and potentially combating cancer cell proliferation (Mansour et al., 2020).

Antiviral Research

The applications of these compounds extend to antiviral research as well. Derivatives of N-(benzo[d][1,3]dioxol-5-yl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide have been examined for their potential in inhibiting viral infections, showcasing their relevance in the development of new antiviral medications (Hebishy et al., 2020).

Future Directions

Future research on this compound could focus on exploring its potential biological activities, given the known activities of compounds containing a pyrazole ring. Studies could also investigate its synthesis and chemical reactions .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-propoxy-1-propylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4/c1-3-7-20-10-13(17(19-20)22-8-4-2)16(21)18-12-5-6-14-15(9-12)24-11-23-14/h5-6,9-10H,3-4,7-8,11H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSXVLHIOPBADES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)OCCC)C(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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